
N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide, also known as CMMPB, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide is not fully understood, but it is thought to involve the inhibition of the GABA-A receptor. This receptor is involved in the regulation of neurotransmitter activity in the brain, and its inhibition by N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide may lead to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide has been found to have several interesting biochemical and physiological effects, including the inhibition of the GABA-A receptor, the inhibition of cancer cell growth, and the induction of apoptosis (programmed cell death) in cancer cells. These effects make N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide a promising candidate for further investigation in both neuroscience and cancer research.
Advantages and Limitations for Lab Experiments
One advantage of using N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide in lab experiments is its potency and selectivity as a GABA-A receptor antagonist. This makes it a valuable tool for investigating the role of this receptor in various neurological disorders. However, one limitation of using N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide. One area of interest is the development of N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide-based therapies for neurological disorders and cancer. Another area of interest is the investigation of the molecular mechanisms underlying the effects of N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide on the GABA-A receptor and cancer cells. Additionally, further studies are needed to assess the safety and efficacy of N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide in animal models and humans.
Synthesis Methods
The synthesis of N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide involves several steps, including the reaction of 3-methoxy-4-(propan-2-yloxy)benzaldehyde with cyanomethyl magnesium bromide, followed by the addition of hydrochloric acid and acetic anhydride. The resulting product is purified by column chromatography to yield N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide.
Scientific Research Applications
N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide has been studied for its potential applications in several areas of scientific research, including neuroscience and cancer research. In neuroscience, N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide has been found to act as a potent and selective antagonist of the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain. This makes N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide a valuable tool for investigating the role of the GABA-A receptor in various neurological disorders.
In cancer research, N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide has been found to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This suggests that N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide may have potential as a therapeutic agent for the treatment of cancer.
properties
IUPAC Name |
N-(cyanomethyl)-3-methoxy-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9(2)18-11-5-4-10(8-12(11)17-3)13(16)15-7-6-14/h4-5,8-9H,7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVURCJYPJWXGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NCC#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-3-methoxy-4-(propan-2-yloxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methoxyethyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2786886.png)
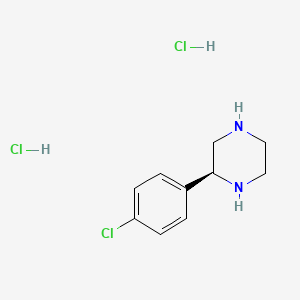
![2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride](/img/no-structure.png)
![1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2786890.png)

![1-(2-hydroxyethyl)-2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2786896.png)
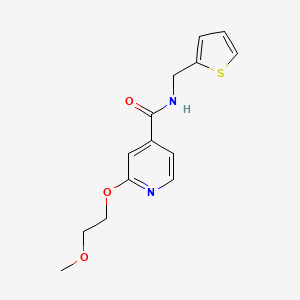
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide](/img/structure/B2786899.png)
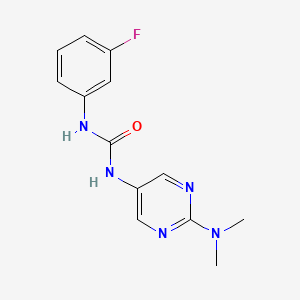
![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2786901.png)
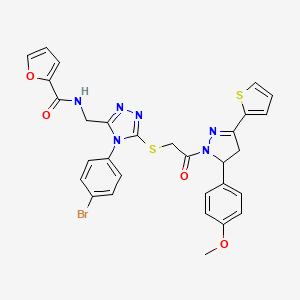
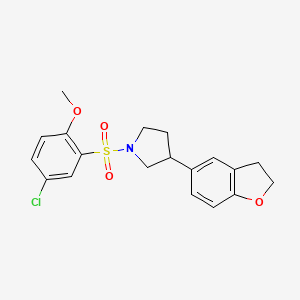
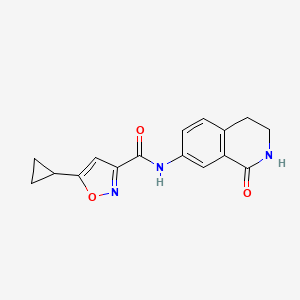
![2-{[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2786908.png)